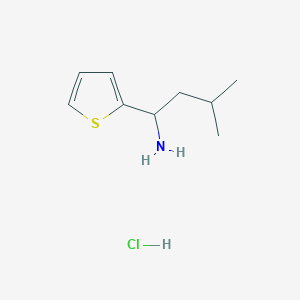

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride

Übersicht

Beschreibung

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClNS and a molecular weight of 205.75 g/mol . It is commonly used in research applications and is known for its unique structure, which includes a thiophene ring, a butanamine chain, and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the reaction of 3-methyl-1-(thiophen-2-yl)butan-1-one with an amine source under acidic conditions to form the amine hydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to produce the compound in larger quantities.

Analyse Chemischer Reaktionen

Reductive Coupling and Hydrogenation

The compound participates in asymmetric reductive coupling reactions, particularly under catalytic hydrogenation conditions. For example, reductive coupling with aromatic aldehydes and nitrones using Ru(bpy)₃(PF₆)₂ as a photocatalyst and Sc(OTf)₃ as a Lewis acid yields hydroxyl amino alcohols with high stereoselectivity (up to 94% ee) . Subsequent hydrogenolysis with Pd/C in aqueous HCl converts these intermediates into secondary amines .

Table 1: Catalytic reductive coupling conditions

| Reagents/Catalysts | Conditions | Products | Yield | ee (%) | Source |

|---|---|---|---|---|---|

| Ru(bpy)₃(PF₆)₂, Sc(OTf)₃ | Visible light, RT | Hydroxy amino alcohols | 70–90% | 94 | |

| Pd/C, H₂ (1 atm) | HCl (aq.), RT | Methamphetamine analogs | 95% | – |

Nucleophilic Substitution

The primary amine group undergoes nucleophilic substitution with acyl chlorides. For instance, reactions with pivaloyl chloride (Me₃CCOCl) in the presence of bases like Na₂CO₃ produce N-pivaloyl derivatives (e.g., N-(1-(thiophen-2-yl)cyclopropyl)pivalamide) with yields up to 87% .

Key reaction:

Oxidation and Functionalization

Oxidation of the thiophene ring is facilitated by agents like KMnO₄ or H₂O₂/AcOH. For example:

-

Baeyer-Villiger oxidation converts γ-nitro ketones to γ-nitro esters using H₂O₂ in acetic acid (82% yield) .

-

Epoxidation of thiophene derivatives using mCPBA (meta-chloroperbenzoic acid) forms epoxides, which are intermediates for further functionalization .

Table 2: Oxidation pathways

| Oxidizing Agent | Substrate | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| KMnO₄ | Amine intermediates | Ketones | 70% | Antidepressant synthesis | |

| H₂O₂/AcOH | γ-Nitro ketones | γ-Nitro esters | 82% | Rolipram synthesis |

Cross-Coupling Reactions

The thiophene moiety enables palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids (e.g., 3,4-dichlorophenyl boronic acid) in the presence of Pd(PPh₃)₄ yields biaryl derivatives with >95% efficiency .

Example:

Silylation and Protection

Silylation of the amine group using TMSCl (trimethylsilyl chloride) in DMF or dichloromethane protects the amine during multi-step syntheses. This is critical for preventing unwanted side reactions in catalytic cycles .

Conditions:

Biological Activity-Driven Modifications

The compound’s interaction with neurotransmitter systems has spurred derivatization efforts:

-

Dopamine receptor modulation : Introducing chloro or methoxy groups on the phenyl ring enhances binding affinity (EC₅₀ values: 0.16–0.40 μM) .

-

Antimicrobial activity : Halogenation (e.g., Cl, Br) at specific positions improves efficacy against Gram-positive bacteria .

Table 3: Structure-activity relationships

| Modification | Biological Target | Effect | EC₅₀/IC₅₀ | Source |

|---|---|---|---|---|

| 4-Cl substitution | REV-ERBα | Agonist | 0.20 μM | |

| 3-CF₃ substitution | Dopamine receptors | Partial agonist | 0.40 μM |

Stability and Degradation

The hydrochloride salt form enhances aqueous solubility but is sensitive to pH extremes:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be used in various chemical reactions, including:

- Alkylation Reactions : Acting as a precursor for synthesizing other compounds.

- Substitution Reactions : Participating in reactions where functional groups are exchanged, leading to diverse derivatives.

Biological Research

The compound has been investigated for its potential effects on neurotransmitter systems, particularly dopamine receptors. Research indicates that it may influence dopaminergic pathways, which are crucial for regulating reward, motivation, and motor control. This interaction suggests possible implications for behavioral changes and physiological responses .

Potential Biological Effects:

- Dopaminergic Activity : Studies focus on how this compound affects dopamine release and signal transduction pathways.

- Neuropharmacological Implications : Its ability to modify neuronal activity could provide insights into treatments for neurological disorders .

Case Studies and Research Findings

Several studies have examined the interactions of this compound with biological systems:

- Neurotransmitter Interaction Studies :

- Behavioral Impact Studies :

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiophene ring and amine group may play crucial roles in these interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1-(thiophen-2-yl)butan-1-one: A precursor in the synthesis of 3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride.

2-[5-(Trifluoromethyl)thiophen-2-yl]ethylamine hydrochloride: Another thiophene-containing amine with different substituents.

3-Methyl-1-(2-thienyl)-1-propanamine hydrochloride: A structurally similar compound with a different carbon chain length.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring, a butanamine chain, and a methyl group

Biologische Aktivität

3-Methyl-1-(thiophen-2-yl)butan-1-amine hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₆ClNS

- Molecular Weight : 205.75 g/mol

- Structural Features : The compound includes a butanamine backbone with a methyl group at the third position and a thiophene ring at the first position, which contributes to its unique properties and potential biological activities.

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with neurotransmitter systems, particularly dopamine receptors. Similar compounds have been shown to influence dopaminergic pathways, which are crucial for regulating reward, motivation, and motor control . The compound's ability to affect neuronal activity suggests possible implications for behavioral changes and physiological responses.

Interaction with Dopamine Receptors

Research indicates that this compound may interact with dopamine receptors, leading to alterations in neurotransmitter release and neuronal activity. This interaction can influence various biochemical pathways involved in mood regulation and motor control.

Influence on Signal Transduction

The compound's interaction with biological macromolecules may involve hydrogen bonding and ionic interactions due to the presence of the amine group. These interactions could lead to changes in signal transduction pathways, affecting overall cellular responses.

Antimicrobial and Anticancer Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. Additionally, there are indications of anticancer activity, although detailed studies are required to elucidate these effects fully .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Investigated potential antimicrobial effects; results pending further validation. |

| Study 2 | Anticancer Activity | Suggested anticancer properties; requires more comprehensive studies. |

| Study 3 | Neurotransmitter Interaction | Found potential interactions with dopamine receptors influencing neuronal activity. |

Structure–Activity Relationship Studies

Research into the structure–activity relationship (SAR) of similar compounds has provided insights into how modifications to the molecular structure of thiophene derivatives can enhance biological activity. These studies emphasize the importance of specific functional groups in determining the efficacy of such compounds against various biological targets .

Eigenschaften

IUPAC Name |

3-methyl-1-thiophen-2-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-7(2)6-8(10)9-4-3-5-11-9;/h3-5,7-8H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQRZFOWUMMFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-55-4 | |

| Record name | 2-Thiophenemethanamine, α-(2-methylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.